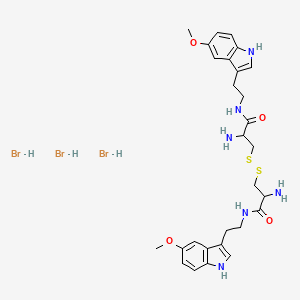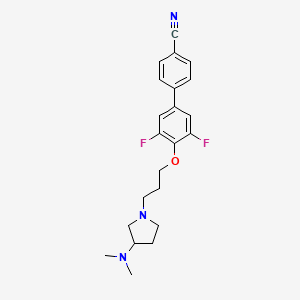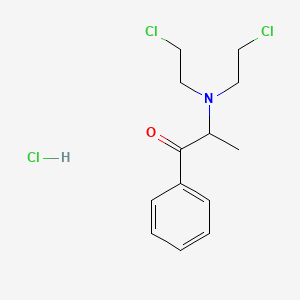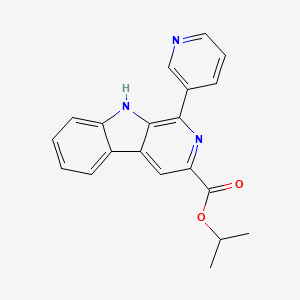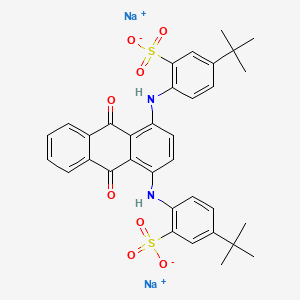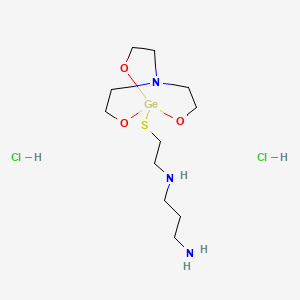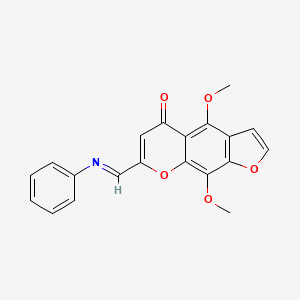
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is a complex organic compound that belongs to the class of furobenzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one typically involves multi-step organic reactions. One common approach might include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Formation of the phenylimino group: This step might involve the condensation of an aldehyde with an aniline derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,9-Dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the phenylimino group.
7-((Phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the dimethoxy groups.
Uniqueness
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is unique due to the presence of both dimethoxy and phenylimino groups, which might confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
111298-33-0 |
|---|---|
Formule moléculaire |
C20H15NO5 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4,9-dimethoxy-7-(phenyliminomethyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H15NO5/c1-23-17-14-8-9-25-18(14)20(24-2)19-16(17)15(22)10-13(26-19)11-21-12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
UUMGJRMKFRIBQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


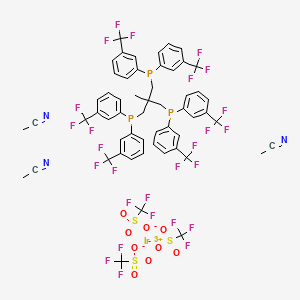
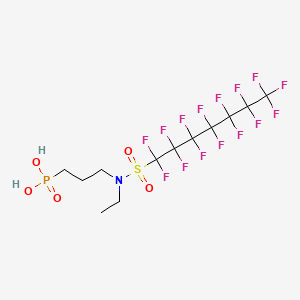
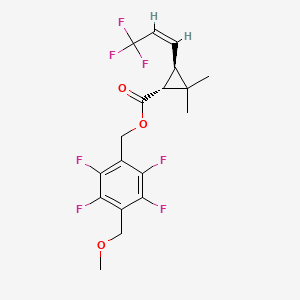
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)




